N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-oxo-1-propylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-10-19-15(20)9-8-14(18-19)16(21)17-11-13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOQWYBQSMHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.30 g/mol
- CAS Number : 67686-47-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have shown to be substrates for monoamine oxidase (MAO), particularly MAO-B, which is crucial in the neurotoxic processes associated with dopaminergic neurodegeneration . The inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine, potentially benefiting conditions like Parkinson's disease.
- Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of related derivatives, showing significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
- DNA Gyrase and DHFR Inhibition : Compounds in this class have demonstrated inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating strong potential as antibacterial agents .
Biological Activity Data Table
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Neurotoxicity Studies : Research has indicated that certain derivatives can induce neurotoxicity through MAO-B pathways, emphasizing the importance of structure in determining biological outcomes .
- Antibacterial Efficacy : A study highlighted the superior antibiofilm potential of certain derivatives compared to traditional antibiotics like Ciprofloxacin, suggesting a promising avenue for treating resistant bacterial strains .
- Synergistic Effects : Investigations into combination therapies revealed that some derivatives exhibited synergistic effects when used alongside established antibiotics, leading to lower MICs and enhanced efficacy against resistant pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with pyridazine-3-carboxamide derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally related compounds:
Structural and Molecular Comparison
Research Trends
- The absence of a CAS number for the target compound in the evidence suggests it may be a novel or less-studied analog.
Notes
Limitations : The provided evidence lacks experimental data (e.g., IC₅₀ values, solubility) for direct pharmacological comparisons.
Future Directions : Comparative studies should explore the impact of alkyl chain length (propyl vs. methyl) and aromatic substituents (methyl vs. methoxy) on target binding and selectivity.
Q & A
Q. What are the recommended methods for synthesizing N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide, and how can computational tools enhance reaction efficiency?
- Methodological Answer : Synthesis typically involves coupling 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid with 4-methylbenzylamine under carbodiimide-mediated conditions. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search methods identify intermediates and optimize activation energies, while machine learning algorithms prioritize reaction conditions (e.g., solvent, temperature) based on electronic and steric parameters .
Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyridazine ring (δ 6.5–7.2 ppm) and 4-methylbenzyl group (δ 2.3–2.5 ppm for methyl protons).
- High-Performance Liquid Chromatography (HPLC) : Use a Chromolith® column (C18 stationary phase) with a gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>98%) .
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~317.4 g/mol) via ESI-MS in positive ion mode.
Q. What strategies are effective in assessing the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to evaluate factors like pH (2–12), temperature (4–40°C), and ionic strength. Use UV-Vis spectroscopy to monitor degradation kinetics (λmax ~260 nm) and dynamic light scattering (DLS) for aggregation studies. Stability under oxidative stress can be tested using H2O2 (0.1–1.0 mM) .
Advanced Research Questions
Q. How can advanced computational modeling predict the reactivity and interaction mechanisms of this compound in catalytic systems?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model interactions with catalytic surfaces (e.g., palladium nanoparticles). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods analyze electron transfer during oxidation/reduction. For example, Fukui function calculations identify nucleophilic/electrophilic sites on the pyridazine ring .
Q. What experimental design approaches optimize reaction yield and selectivity for derivatives of this compound?
- Methodological Answer : Apply response surface methodology (RSM) to optimize parameters:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 |
| Catalyst (mol%) | 5 | 10 | 15 |
| Solvent | DMF | THF | Toluene |
| Analyze interactions using ANOVA to maximize yield (>85%) and minimize byproducts. Fractional factorial designs reduce experimental runs by 50% . |
Q. How should researchers address contradictory data in biological activity assays for this compound?
- Methodological Answer : Use comparative meta-analysis to reconcile discrepancies. For example:
- In vitro vs. in vivo assays : Adjust for metabolic stability using liver microsomes (e.g., CYP3A4 inhibition assays).
- Cell permeability : Compare Caco-2 monolayer transport (apparent permeability, Papp) with parallel artificial membrane permeability assay (PAMPA) results .
Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Q. What methodologies elucidate the molecular mechanisms underlying the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol).
- CRISPR-Cas9 Knockout Models : Validate target specificity in HEK293 cells lacking the putative receptor.
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis-related pathways) post-treatment .
Q. What analytical techniques are employed to study degradation pathways and byproduct formation?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bond fragments) using a Q-TOF mass spectrometer in MSE mode.
- Forced Degradation Studies : Expose the compound to heat (40°C, 75% RH), light (ICH Q1B), and acidic/alkaline conditions.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
